2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine
Overview
Description
2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine is an organic compound with the molecular formula C9H12ClN3O2S It is a pyrazine derivative that contains a chloro group and a methylsulfonyl-substituted pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine typically involves the reaction of 2-chloropyrazine with a suitable pyrrolidine derivative. One common method is the nucleophilic substitution reaction where 2-chloropyrazine is reacted with 1-(methylsulfonyl)pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dihydropyrazine derivatives.
Scientific Research Applications
2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the methylsulfonyl-pyrrolidine moiety can form covalent or non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrazine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine
- 2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)quinoline
- 2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)benzene
Uniqueness
2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine is unique due to its specific combination of a chloro group, a methylsulfonyl-substituted pyrrolidine ring, and a pyrazine core. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the pyrazine ring, in particular, allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-3-(1-methylsulfonylpyrrolidin-2-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2S/c1-16(14,15)13-6-2-3-7(13)8-9(10)12-5-4-11-8/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOLYMUSEIQIOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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